Cas no 1820569-01-4 ((3R,4S)-3-aminotetrahydropyran-4-ol;hydrochloride)

(3R,4S)-3-aminotetrahydropyran-4-ol;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- MFCD32011133
- CS-0184483
- SCHEMBL18339000
- 1657033-39-0
- (3R,4S)-3-aminotetrahydropyran-4-ol;hydrochloride
- AKOS030254158
- (3R,4S)-3-aminooxan-4-ol;hydrochloride
- cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride
- (3R,4S)-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride
- MFCD28398166
- 1820569-01-4
- BS-40806
- (3R,4S)-3-Aminotetrahydropyran-4-ol hydrochloride
- P21119
- (3R,4S)-3-Aminooxan-4-ol HCl
- cis-3-Aminotetrahydro-2H-pyran-4-ol HCl
- (3R,4S)-3-Aminotetrahydro-2H-pyran-4-ol HCl
-
- Inchi: 1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
- InChI Key: SFJKFFBPVORSEB-JBUOLDKXSA-N
- SMILES: Cl.O1CC[C@@H]([C@@H](C1)N)O
Computed Properties
- Exact Mass: 153.0556563g/mol
- Monoisotopic Mass: 153.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 76.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5Ų
(3R,4S)-3-aminotetrahydropyran-4-ol;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB546082-1 g |
(3R,4S)-3-Aminotetrahydropyran-4-ol hydrochloride; . |
1820569-01-4 | 1g |
€663.50 | 2023-07-11 | ||
eNovation Chemicals LLC | D648569-10G |
(3R,4S)-3-aminotetrahydropyran-4-ol;hydrochloride |
1820569-01-4 | 97% | 10g |
$2265 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ8005-1-5G |
(3R,4S)-3-aminotetrahydropyran-4-ol;hydrochloride |
1820569-01-4 | 97% | 5g |
¥ 7,227.00 | 2023-04-14 | |
abcr | AB546082-1g |
(3R,4S)-3-Aminotetrahydropyran-4-ol hydrochloride; . |
1820569-01-4 | 1g |
€725.60 | 2025-02-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ8005-1-5g |
(3R,4S)-3-aminotetrahydropyran-4-ol hydrochloride |
1820569-01-4 | 97% | 5g |
¥7096.0 | 2024-04-23 | |
Ambeed | A1360686-100mg |
(3R,4S)-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride |
1820569-01-4 | 97% | 100mg |
$156.0 | 2024-07-28 | |
A2B Chem LLC | BA04799-1g |
(3R,4S)-3-aminotetrahydropyran-4-ol;hydrochloride |
1820569-01-4 | 95% | 1g |
$448.00 | 2024-04-20 | |
A2B Chem LLC | BA04799-250mg |
(3R,4S)-3-aminotetrahydropyran-4-ol;hydrochloride |
1820569-01-4 | 95% | 250mg |
$186.00 | 2024-04-20 | |
1PlusChem | 1P01JUHR-100mg |
(3R,4S)-3-aminotetrahydropyran-4-ol;hydrochloride |
1820569-01-4 | 97% | 100mg |
$122.00 | 2024-06-18 | |
1PlusChem | 1P01JUHR-500mg |
(3R,4S)-3-aminotetrahydropyran-4-ol;hydrochloride |
1820569-01-4 | 97% | 500mg |
$245.00 | 2024-06-18 |
(3R,4S)-3-aminotetrahydropyran-4-ol;hydrochloride Related Literature
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on (3R,4S)-3-aminotetrahydropyran-4-ol;hydrochloride
Introduction to (3R,4S)-3-Aminotetrahydropyran-4-ol; Hydrochloride (CAS No. 1820569-01-4)
(3R,4S)-3-Aminotetrahydropyran-4-ol; Hydrochloride (CAS No. 1820569-01-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This compound is a hydrochloride salt of a tetrahydropyran derivative, characterized by the presence of an amino group and a hydroxyl group in specific stereocentric positions. The chiral centers at the 3 and 4 positions contribute to its distinct stereochemical configuration, which is crucial for its biological and chemical behavior.
The synthesis of (3R,4S)-3-Aminotetrahydropyran-4-ol; Hydrochloride has been a topic of extensive research, with various methods being developed to achieve high enantiomeric purity. One notable approach involves the use of asymmetric catalysis, where chiral catalysts are employed to selectively form the desired stereoisomer. Recent studies have highlighted the effectiveness of using chiral phosphoric acid catalysts in this context, achieving excellent enantioselectivity and yield. This method not only simplifies the synthetic route but also enhances the overall efficiency and sustainability of the process.
In terms of its biological applications, (3R,4S)-3-Aminotetrahydropyran-4-ol; Hydrochloride has shown promise in several areas of medicinal chemistry. One key area of interest is its potential as a lead compound for the development of new drugs targeting neurological disorders. Research has indicated that this compound can modulate specific neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play critical roles in mood regulation, cognitive function, and motor control, making them important targets for therapeutic intervention.
Additionally, (3R,4S)-3-Aminotetrahydropyran-4-ol; Hydrochloride has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of (3R,4S)-3-Aminotetrahydropyran-4-ol; Hydrochloride has also been studied to understand its behavior in biological systems. Initial results indicate that it exhibits good oral bioavailability and favorable metabolic stability, which are essential characteristics for a drug candidate. However, further research is needed to optimize its pharmacokinetic properties and assess its safety profile in preclinical models.
In the realm of drug discovery, high-throughput screening (HTS) techniques have been employed to identify potential derivatives of (3R,4S)-3-Aminotetrahydropyran-4-ol; Hydrochloride with enhanced biological activity. These efforts have led to the identification of several promising candidates that show improved potency and selectivity compared to the parent compound. Ongoing studies are focused on optimizing these derivatives through structure-activity relationship (SAR) analysis to develop more effective therapeutic agents.
The structural versatility of (3R,4S)-3-Aminotetrahydropyran-4-ol; Hydrochloride also makes it an attractive scaffold for combinatorial chemistry approaches. By introducing various functional groups at different positions on the tetrahydropyran ring, researchers can generate a diverse library of compounds with a wide range of biological activities. This combinatorial approach has the potential to accelerate the discovery of novel drugs with improved therapeutic profiles.
In conclusion, (3R,4S)-3-Aminotetrahydropyran-4-ol; Hydrochloride (CAS No. 1820569-01-4) is a versatile and promising compound with significant potential in both synthetic chemistry and medicinal applications. Its unique stereochemical configuration and favorable biological properties make it an important target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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